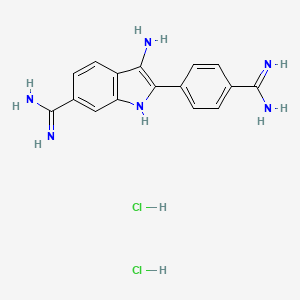
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole ring substituted with carboximidamide and amino groups, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride typically involves multi-step organic reactionsCommon reaction conditions include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to enhance efficiency and reduce production costs. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and composition of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, with parameters like temperature, solvent, and reaction time being critical .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield indole derivatives with different functional groups, while substitution reactions can introduce new substituents on the indole ring .
Aplicaciones Científicas De Investigación
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carboximidamide: Shares the indole ring and carboximidamide group but lacks the additional amino substituents.
3-Amino-2-phenylindole: Similar indole structure with amino and phenyl groups but different substitution pattern.
4-(Aminoiminomethyl)phenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Indole-6-carboximidamide, 3-amino-2-(4-(aminoiminomethyl)phenyl)-, dihydrochloride stands out due to its unique combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
74027-82-0 |
|---|---|
Fórmula molecular |
C16H18Cl2N6 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
3-amino-2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C16H16N6.2ClH/c17-13-11-6-5-10(16(20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)15(18)19;;/h1-7,22H,17H2,(H3,18,19)(H3,20,21);2*1H |
Clave InChI |
VYMRDQMGKGCOSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=C(N2)C=C(C=C3)C(=N)N)N)C(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















